molecular formula C23H33IN4O5S B1416415 4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide CAS No. 1432516-03-4

4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide

Cat. No. B1416415
M. Wt: 604.5 g/mol
InChI Key: DRGVUXIVGSIRDZ-UHFFFAOYSA-N
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Description

“4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide” is a chemical compound with the molecular formula C23H33IN4O5S . It has a molecular weight of 604.5 .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,4-d]imidazole ring, which is a type of heterocyclic compound . This ring is attached to a pentanamide group and an iodo-benzamide group via an ethoxy linker .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 851.9±65.0 °C and a predicted density of 1.430±0.06 g/cm3 . Its pKa is predicted to be 13.82±0.46 .

Scientific Research Applications

Electrophysiological Activity

Research on similar N-substituted imidazolylbenzamides has shown their potential in cardiac electrophysiology. These compounds exhibit potency in Purkinje fiber assays and could be viable replacements for methylsulfonylamino groups in producing class III electrophysiological activity (Morgan et al., 1990).

Biosensor Probes

A method for the synthesis of biotin pre-functionalized linkers, which may include structures similar to the chemical , has been developed for the preparation of new biosensor probes. This represents a significant step in the development of novel biosensing technologies (Banasik, 2017).

Anti-ulcerative Drug Development

Benzimidazole derivatives, including those related to the compound , have been studied for their anti-ulcerative activity. These derivatives are crucial in developing new prokinetic agents for treating ulcers (Srinivasulu et al., 2005).

Breast Cancer Imaging

Studies on radioiodinated benzamides, closely related to the compound, have investigated their potential as sigma receptor binding radioligands for imaging breast cancer. This indicates a significant application in the diagnosis and management of breast cancer (John et al., 1999).

Pharmaceutical Chemistry

The compound's structural and chemical characteristics, such as those seen in azilsartan methyl ester, are essential for understanding its pharmacological properties. This includes its interactions and potential as a pharmaceutical agent (Li et al., 2015).

Antitumor Activity

Some derivatives of the compound, particularly in the quinazolinone analogs, have been evaluated for their antitumor activities. These studies are crucial in developing new therapeutic agents for cancer treatment (Al-Obaid et al., 2009).

Photodynamic Cancer Therapy

Imidazole-modified porphyrin derivatives, related to the compound, have been investigated as pH-responsive sensitizers for photodynamic cancer therapy. This application highlights the compound's potential in targeted cancer treatments (Zhu et al., 2011).

properties

IUPAC Name

4-iodo-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33IN4O5S/c24-17-7-5-16(6-8-17)22(30)26-10-12-33-14-13-32-11-9-25-20(29)4-2-1-3-19-21-18(15-34-19)27-23(31)28-21/h5-8,18-19,21H,1-4,9-15H2,(H,25,29)(H,26,30)(H2,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGVUXIVGSIRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)C3=CC=C(C=C3)I)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33IN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide

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